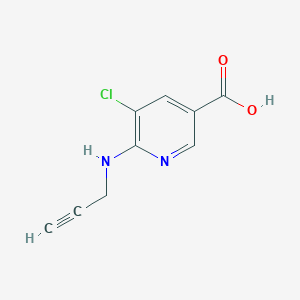

5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid

Description

5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid is a nicotinic acid derivative featuring a chlorine atom at the 5-position and a propargylamine (prop-2-yn-1-ylamino) group at the 6-position of the pyridine ring. While direct research findings on this compound are sparse, its structural analogs provide insights into its physicochemical and functional properties.

Properties

Molecular Formula |

C9H7ClN2O2 |

|---|---|

Molecular Weight |

210.62 g/mol |

IUPAC Name |

5-chloro-6-(prop-2-ynylamino)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C9H7ClN2O2/c1-2-3-11-8-7(10)4-6(5-12-8)9(13)14/h1,4-5H,3H2,(H,11,12)(H,13,14) |

InChI Key |

LLCLLNXVAISGOF-UHFFFAOYSA-N |

Canonical SMILES |

C#CCNC1=C(C=C(C=N1)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Oxidation of 2-Chloro-5-Methylpyridine Derivatives

A foundational approach to synthesizing the core pyridine structure involves the oxidation of 2-chloro-5-methylpyridine derivatives. This method, adapted from CN103570612A, employs mild oxidative conditions to convert methyl groups into carboxylic acids, forming 6-chloronicotinic acid intermediates.

- Starting material: 2-Chloro-5-methylpyridine.

- Oxidant: Molecular oxygen (O₂) in the presence of a cobalt acetate catalyst.

- Solvent: Chlorobenzene or similar non-polar solvents.

- Conditions: Mild temperature (around 80–120°C), under atmospheric oxygen.

- Outcome: Formation of 6-chloronicotinic acid via oxidation of methyl to carboxylic acid.

This process avoids harsh oxidants like potassium permanganate, reducing environmental impact and improving product purity.

Cyclization to Form Nicotinic Acid Derivatives

Post-oxidation, the intermediate is cyclized to generate the nicotinic acid framework with a chlorinated pyridine ring.

- React the oxidized intermediate with triphosgene in boiling 1,4-dioxane.

- The cyclization yields 6-chloronicotinic acid derivatives with high efficiency (44–83% yields).

This step ensures the correct positioning of the carboxylic acid and chlorine substituents on the pyridine ring, essential for subsequent functionalization.

Introduction of Prop-2-yn-1-ylamino Group via Amide Formation

The key functionalization involves attaching the prop-2-yn-1-ylamino group at the 6-position:

- Convert 6-chloronicotinic acid into its acyl chloride or activated ester (e.g., using thionyl chloride or oxalyl chloride).

- React with propargylamine (prop-2-yn-1-amine) under mild conditions to form the corresponding amide.

6-Chloronicotinic acid → (Thionyl chloride) → 6-Chloronicotinoyl chloride

6-Chloronicotinoyl chloride + Prop-2-yn-1-amine → 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid

This step proceeds efficiently under controlled temperatures (0–25°C) to prevent side reactions and ensure high selectivity.

Alternative Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

Given the presence of a chlorine atom at the 6-position, nucleophilic aromatic substitution offers an alternative:

- React 6-chloronicotinic acid or its derivatives with propargylamine in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF or DMSO).

- Elevated temperatures (80–120°C) facilitate substitution, replacing the chlorine with the prop-2-yn-1-ylamino group.

- Direct substitution without prior activation.

- Suitable for scale-up and modifications.

Radiolabeling Strategies for 18F Incorporation

While the above outlines the non-radioactive synthesis, for radiolabeled analogs, recent advances employ [18F]fluorination using prosthetic groups such as [18F]fluoro-8-azaisatoic anhydrides (from J. Med. Chem. 2023). These prosthetic groups enable mild, efficient labeling compatible with sensitive biomolecules.

- Synthesize [18F]fluoro-8-azaisatoic anhydrides via "on cartridge" radiolabeling of trimethylammonium precursors.

- Conjugate with amine groups on the precursor molecules through acylation or click chemistry (CuAAC).

- The resulting radiolabeled compounds retain high stability and imaging efficacy.

Data Table: Summary of Preparation Methods

| Step | Method | Reagents | Conditions | Yield/Remarks |

|---|---|---|---|---|

| 1 | Oxidation of methyl group | O₂, Co(OAc)₂ | 80–120°C, mild | High purity 6-chloronicotinic acid |

| 2 | Cyclization | Triphosgene | Reflux in dioxane | 44–83% yield |

| 3 | Amide formation | Prop-2-yn-1-amine, acyl chloride | 0–25°C | High selectivity, mild conditions |

| 4 | SNAr substitution | Potassium carbonate, DMSO | 80–120°C | Efficient for chlorinated derivatives |

| 5 | Radiolabeling | [18F]fluoro-azaisatoic anhydride | Cartridge-based, ambient temp | Rapid, high RCY and purity |

Chemical Reactions Analysis

Amination

-

Mechanism : Regioselective substitution at the 6th position of the nicotinic acid ring, likely facilitated by the electron-withdrawing chlorine at position 5 .

-

Reactivity : The propargylamino group introduces a reactive alkyne moiety, enabling further functionalization (e.g., click chemistry) .

Fluorination

-

Conditions : While not directly observed in the target compound, analogous fluorinated derivatives (e.g., 6-fluoro-2-(prop-2-yn-1-ylamino)nicotinic acid) involve fluorination steps during synthesis .

Stability and Degradation

-

Hydrolysis : The amide bond may undergo hydrolysis under acidic/basic conditions, forming the corresponding carboxylic acid.

-

Oxidative Stability : The propargylamino group may oxidize under strong oxidizing agents (e.g., KMnO₄) .

Alkyne Reactivity

The propargylamino group participates in:

-

Click Chemistry : Potential for cycloaddition reactions (e.g., azide-alkyne Huisgen cycloaddition).

-

Cross-Coupling : Stille or Suzuki coupling to introduce aryl or vinyl groups .

Amide Reactivity

-

Acyl Transfer : Reaction with amines (e.g., n-butylamine) to form acylated derivatives .

-

Substitution : Nucleophilic attack on the amide nitrogen, though steric hindrance may limit reactivity .

Research Findings and Limitations

-

Regioselectivity : Amination at the 6th position is critical for biological activity, as observed in analogous systems .

-

Data Gaps : Direct experimental data on the target compound’s chemical reactions is limited. Inferences are drawn from structurally similar derivatives (e.g., fluorinated analogs) .

Comparative Analysis

Scientific Research Applications

5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 5-chloro-6-(prop-2-yn-1-ylamino)nicotinic acid and related nicotinic acid derivatives:

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

- Propargylamine vs. Piperidinyl Groups: The propargylamine group in the target compound introduces a terminal alkyne, which can participate in click chemistry or hydrogen bonding via the NH group. In contrast, the ethoxycarbonyl-piperidinyl substituent in CAS 931395-73-2 adds steric bulk and lipophilicity .

- Trifluoromethyl (CF₃) Group: Compounds like 5-chloro-6-(trifluoromethyl)nicotinic acid exhibit enhanced metabolic stability and membrane permeability due to the CF₃ group, a common motif in pharmaceuticals .

Hydrogen Bonding and Crystal Packing

The propargylamine group in 5-chloro-6-(prop-2-yn-1-ylamino)nicotinic acid may form intermolecular hydrogen bonds (N–H···O or N–H···N), influencing crystal packing and solubility. Similar patterns are observed in nicotinic acid derivatives, where hydrogen-bonding networks dictate supramolecular assembly .

Biological Activity

5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid is a derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and receptor modulation. This article provides an overview of its biological activity, including research findings, case studies, and comparative data.

Chemical Structure and Properties

The compound features a chlorinated pyridine ring with a propargylamine side chain, which contributes to its unique chemical reactivity and biological properties. The presence of the prop-2-yn-1-ylamino group enhances interactions with various biological targets, particularly nicotinic acetylcholine receptors (nAChRs).

Research indicates that 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid may modulate nAChRs, which are crucial for neurotransmission and muscle contraction. This modulation is linked to potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease and cognitive disorders. The compound's ability to influence receptor activity suggests it could enhance cognitive function and neuroprotection.

Neuroprotective Effects

Studies have shown that compounds similar to 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid exhibit neuroprotective properties. For instance, a study involving tacrine derivatives indicated that certain compounds could promote neurogenesis and inhibit apoptosis in neuronal cells, suggesting a similar potential for this nicotinic acid derivative .

Comparative Analysis with Related Compounds

To better understand the unique properties of 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid, it is useful to compare it with other nicotinic acid derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Nicotinic Acid | Basic pyridine structure | Widely studied for metabolic roles |

| 6-Chloro-Nicotinic Acid | Chlorine substitution on the aromatic ring | Different receptor binding properties |

| 6-Methyl-Nicotinic Acid | Methyl group at position 6 | Enhanced lipophilicity compared to nicotinic acid |

| 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic Acid | Chlorine at position 5 with propargylamine side chain | Potential neuroprotective and receptor-modulating effects |

Case Studies and Research Findings

Recent studies have focused on the pharmacological potential of similar compounds. For instance:

- Neuroprotective Study : A study demonstrated that certain derivatives could restore cognitive function in models of Alzheimer's disease by enhancing cholinergic signaling .

- Antimicrobial Study : Research on related alkaloids showed promising antibacterial activity with minimal inhibitory concentration (MIC) values indicating effectiveness against Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves halogenation and substitution reactions. For example, chlorination using sulfuryl chloride (SO₂Cl₂) in acetic acid under controlled temperature (40–60°C) can introduce chlorine at the 5-position of the nicotinic acid scaffold . Subsequent propargylamine substitution at the 6-position requires inert conditions (e.g., argon atmosphere) and catalysts like copper(I) iodide to promote alkyne-amine coupling. Optimization includes monitoring reaction progress via TLC or HPLC and adjusting stoichiometric ratios (e.g., 1.2:1 alkyneamine:chlorinated precursor) to minimize side products. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization improves yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with characteristic shifts for the propargyl group (e.g., ~2.5 ppm for terminal alkyne protons) and chlorine-induced deshielding at C5 .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]+ peak at m/z 241.03) .

- Infrared (IR) Spectroscopy : Peaks at ~2100 cm⁻¹ (C≡C stretch) and 1680 cm⁻¹ (carboxylic acid C=O) confirm functional groups .

X-ray crystallography (using SHELXL ) may resolve ambiguous stereochemistry if single crystals are obtainable.

Q. What safety protocols should be followed when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and P95 respirators to prevent inhalation/contact .

- Ventilation : Use fume hoods to control airborne exposure.

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal. Avoid aqueous drainage to prevent environmental contamination .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

- Methodological Answer :

- Solubility : Test in DMSO (common stock solvent), followed by serial dilution in PBS (pH 7.4) or cell culture media. Use dynamic light scattering (DLS) to detect aggregation.

- Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. For pH sensitivity, incubate in buffers (pH 2–9) and track degradation .

Advanced Research Questions

Q. How can structural ambiguities in 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid be resolved using crystallographic data?

- Methodological Answer : Single-crystal X-ray diffraction with SHELX programs (e.g., SHELXL ) is ideal. Key steps:

- Grow crystals via vapor diffusion (e.g., methanol/water mixture).

- Collect diffraction data (Cu-Kα radiation, 100 K).

- Refine structures using Olex2 or WinGX, focusing on Cl and alkyne group electron density. Compare bond angles/distances with similar triazolo-pyrimidine derivatives .

Q. What statistical approaches are recommended to address contradictory pharmacokinetic data in preclinical studies?

- Methodological Answer : Apply mixed-effects modeling (e.g., NONMEM or Monolix) to account for inter-subject variability. For example, use stochastic differential equations (SDEs) to model nicotinic acid clearance in obese Zucker rats, incorporating covariates like body weight and metabolic rate . Sensitivity analysis identifies influential parameters (e.g., absorption rate constants), while bootstrapping validates model robustness .

Q. How can researchers reconcile discrepancies in reported bioactivity data across studies?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values for enzyme inhibition) and apply random-effects models to assess heterogeneity .

- Experimental Replication : Standardize assay conditions (e.g., ATP concentration in kinase assays) and validate using positive controls (e.g., imidacloprid derivatives ).

- Machine Learning : Train QSAR models on structural analogs (e.g., 6-chloro-nicotinic acid derivatives ) to predict activity cliffs and outliers.

Q. What strategies optimize this compound’s bioavailability in in vivo models?

- Methodological Answer :

- Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability. Hydrolyze in vivo via esterases .

- Nanocarriers : Encapsulate in liposomes (size: 100–150 nm) or PLGA nanoparticles for sustained release.

- Pharmacokinetic Modeling : Use compartmental models to simulate dosing regimens, prioritizing AUC/MIC targets .

Methodological Considerations for Data Reporting

- Crystallography : Adhere to IUCr guidelines; deposit structures in the Cambridge Structural Database (CSD) .

- Toxicology : Reference OECD TG 423 for acute oral toxicity testing and report LD₅₀ with 95% confidence intervals .

- Synthesis : Provide detailed reaction schemes, purification yields, and spectral data in Supporting Information per Beilstein Journal guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.